1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 5464-92-6
Cat. No.: VC3742700
Molecular Formula: C15H16ClN
Molecular Weight: 245.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5464-92-6 |
|---|---|
| Molecular Formula | C15H16ClN |
| Molecular Weight | 245.74 g/mol |
| IUPAC Name | 1-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C15H15N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9,15-16H,10-11H2;1H |
| Standard InChI Key | CPJJLGSNPKSIJC-UHFFFAOYSA-N |
| SMILES | C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.Cl |
Introduction
Physical and Chemical Properties
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 5464-92-6) is characterized by its distinctive molecular structure and specific physicochemical properties. The compound has a molecular formula of C₁₅H₁₆ClN and a molecular weight of 245.747 g/mol . The base structure consists of a tetrahydroisoquinoline backbone with a phenyl substituent at the C-1 position, while the hydrochloride salt form enhances its water solubility compared to the free base.
The physical properties of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN |
| Molecular Weight | 245.747 g/mol |
| Boiling Point | 369.4°C at 760 mmHg |
| Flash Point | 177.2°C |
| Physical Form | Solid |
| CAS Number | 5464-92-6 |
The compound exists as a solid at room temperature and exhibits a relatively high boiling point of 369.4°C at standard pressure . This high boiling point reflects the compound's molecular weight and the presence of both aromatic rings and hydrogen bonding capabilities. The flash point of 177.2°C indicates that the compound requires significant heating before it becomes flammable .
Stereochemistry and Isomeric Forms
The stereochemistry of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline is particularly significant due to the chiral center at the C-1 position. The compound can exist as two enantiomers: (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline and (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline. The (S)-enantiomer (CAS: 118864-75-8) has been more extensively studied and possesses distinct physical properties, including a melting point of 80-82°C and a predicted pKa of 8.91±0.40 .
The enantiomeric forms of this compound demonstrate different biological activities, with the (S)-enantiomer showing enhanced pharmaceutical properties in many applications. This stereoselectivity is crucial for understanding the structure-activity relationships and optimizing therapeutic efficacy.
Synthesis Methods
Various synthetic routes have been developed for the preparation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, which can then be converted to its hydrochloride salt. One established method involves a multi-step process starting from basic precursors.
Traditional Synthetic Approach
The traditional synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline utilizes β-phenylethylamine and benzoyl chloride as starting materials. This synthetic route proceeds through the following key steps:
-
Acylation of β-phenylethylamine with benzoyl chloride to produce N-phenethyl-benzamide
-
Cyclization of N-phenethyl-benzamide using polyphosphoric acid to form 1-phenyl-3,4-dihydroisoquinoline
-
Reduction of 1-phenyl-3,4-dihydroisoquinoline to yield 1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Conversion to the hydrochloride salt by treatment with HCl
This method is valued for its simplicity, high yield, low cost, and industrial scalability . The synthetic pathway efficiently creates the tetrahydroisoquinoline core structure with the phenyl substituent appropriately positioned at the C-1 carbon.
Enantioselective Synthesis
For applications requiring stereochemically pure compounds, enantioselective synthetic methods have been developed. One such approach employs catalytic asymmetric hydrogenation to produce the (R)-enantiomer with high enantioselectivity:
The reaction utilizes bis(1,5-cyclooctadiene)diiridium(I) dichloride as a catalyst, along with (R)-SEGPHOS, trichloroisocyanuric acid, and hydrogen in tetrahydrofuran at 80°C under pressure (62059.4 Torr) for 48 hours . This method has been reported to achieve impressive yields of up to 96% .
The stereoselective synthesis is particularly important for pharmaceutical applications where the biological activity depends on the specific three-dimensional configuration of the molecule.
Pharmacological Properties and Applications
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives demonstrate significant pharmacological activities, with numerous potential therapeutic applications in neurological disorders.
NMDA Antagonist Activity
Research has shown that derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline exhibit antagonistic activity against N-methyl-D-aspartate (NMDA) receptors. In particular, the closely related compound (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (FR115427) has demonstrated potent anticonvulsant effects in mouse models of NMDA-induced seizures . This suggests that the basic 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold has intrinsic NMDA antagonist properties that can be modulated through structural modifications.
Neuroprotective Effects
Studies have revealed that tetrahydroisoquinoline derivatives can protect neurons from ischemia-induced damage. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to protect CA1 hippocampal neurons from degeneration following ischemic events in rats at a dosage of 32 mg/kg administered intraperitoneally . This neuroprotective effect represents a promising avenue for treating stroke and other conditions involving neuronal damage due to oxygen deprivation.
Anti-hypoxic Activity
In addition to its neuroprotective properties, research indicates that (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits anti-hypoxic activity in mice at doses ranging from 3.2 to 32 mg/kg when administered intraperitoneally . This activity could be beneficial in treating conditions characterized by tissue hypoxia, such as certain cardiovascular and pulmonary disorders.
Chiral Applications in Pharmaceutical Development
The (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline has found specific applications in pharmaceutical development as a chiral reagent. Its efficient chiral properties make it valuable in the development of enantiomerically pure drug molecules .
Role as a Chiral Reagent
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is utilized as a chiral reagent in the pharmaceutical industry, where it contributes to the synthesis of compounds with specific stereochemical configurations. This application is crucial for the development of efficacious and safe pharmaceutical products, as the stereochemistry of drug molecules often dramatically affects their biological activity and safety profiles .
Relationship to Solifenacin
Interestingly, (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is identified as "Solifenacin Impurity A" or "Solifenacin Related Compound 11" , indicating its relevance to the production and quality control of the antimuscarinic drug solifenacin. This connection highlights the compound's importance in pharmaceutical manufacturing processes.
Structure-Activity Relationships
The biological activity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives is strongly influenced by their three-dimensional structures. Research has explored the relationship between structural features and pharmacological effects, providing valuable insights for drug design.
Importance of Stereochemistry
The absolute configuration at the C-1 position of the isoquinoline ring plays a crucial role in determining biological activity. X-ray crystallographic analysis has confirmed that the active anticonvulsant form of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline has the (S) configuration . This stereochemical preference is likely related to the specific interaction of the compound with its biological target, underscoring the importance of stereoselective synthesis for optimal therapeutic effect.
Comparison with Other NMDA Antagonists
Studies have compared the three-dimensional structures of (S)-(+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline and MK-801 (dizocilpine), another well-known NMDA receptor antagonist . These structural comparisons help elucidate the binding mechanisms and pharmacophore requirements for effective NMDA receptor antagonism, potentially guiding the development of more selective and potent compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume